(-)-Diisopinocampheyl borane

Catalog No.
S9100950
CAS No.
M.F
C20H34B
M. Wt
285.3 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Diisopinocampheyl borane

Product Name

(-)-Diisopinocampheyl borane

Molecular Formula

C20H34B

Molecular Weight

285.3 g/mol

InChI

InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3

InChI Key

MPQAQJSAYDDROO-UHFFFAOYSA-N

Canonical SMILES

[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C

  • Hydroboration: (-)-Diisopinocampheyl borane selectively hydroborates unhindered alkenes, yielding chiral alcohols with high enantioselectivity. For instance, it converts 2-butene and 2-pentene into their respective chiral alcohols with high enantiomeric excess (ee). Notably, it can produce alcohols from heterocycles such as dihydrofuran and tetrahydropyran with greater than 99% ee .
  • Oxidation: When oxidized with basic hydrogen peroxide, (-)-diisopinocampheyl borane yields isopinocampheol. Methanolysis of the compound produces methoxydiisopinocampheyl borane .
  • Reactions with Aldehydes: The compound can react with aldehydes to form chiral boronic esters, which are valuable intermediates in various synthetic pathways, including the Suzuki reaction .

The traditional synthesis of (-)-diisopinocampheyl borane involves the hydroboration of excess α-pinene with borane. More commonly today, it is generated from the borane-methyl sulfide complex. The sensitivity of this compound to moisture and air often necessitates its generation in situ for practical applications .

Key Steps in Synthesis:

  • Starting Materials: α-Pinene and borane-methyl sulfide.
  • Process: Hydroboration under controlled conditions to avoid elimination of pinene.
  • Isolation: Although it can be isolated as a solid, it is often used as a solution due to its instability .

(-)-Diisopinocampheyl borane is primarily utilized in asymmetric synthesis, particularly for producing chiral secondary alcohols. Its applications extend to:

  • Asymmetric hydroboration reactions.
  • Synthesis of chiral intermediates for pharmaceuticals.
  • Generation of other organoboranes that facilitate further synthetic transformations .

Several compounds share structural or functional similarities with (-)-diisopinocampheyl borane:

Compound NameStructure/FunctionalityUnique Features
Monoisopinocampheyl BoraneA less sterically hindered variant that reacts similarlyHigher reactivity with hindered alkenes
Diisopinocampheyl ChloroboraneChlorinated variant used for ketone hydroborationMore stable than trialkyl boranes
Alpine BoraneDerived from α-pinene using 9-borabicyclononaneImproved stereoselectivity

(-)-Diisopinocampheyl borane stands out due to its high enantioselectivity and versatility in synthesizing complex chiral molecules compared to these similar compounds .

The origins of (-)-diisopinocampheyl borane are rooted in the mid-20th century exploration of hydroboration, a reaction pioneered by Herbert C. Brown and colleagues. Brown’s discovery that diborane adds to alkenes in a stereospecific manner laid the groundwork for asymmetric synthesis using boron-containing reagents. In 1961, Zweifel and Brown achieved a breakthrough by hydroborating α-pinene, a chiral terpene, to produce Ipc~2~BH—a reagent capable of inducing up to 87% enantiomeric excess (ee) in secondary alcohol synthesis. This milestone demonstrated the feasibility of using chiral boranes to control stereochemistry, a concept that catalyzed advancements in terpenoid-derived boranes and substrate-directed hydroboration strategies.

Early preparations of Ipc~2~BH relied on reacting α-pinene with borane-dimethyl sulfide, but challenges such as pinene elimination and sensitivity to moisture prompted refinements, including in situ generation protocols. The reagent’s dimeric nature, confirmed via X-ray crystallography, revealed B-H-B bridging motifs critical for stabilizing its structure and moderating reactivity. By the 1990s, Ipc~2~BH had become a benchmark for asymmetric hydroboration, enabling syntheses of chiral alcohols with ≥99% ee in constrained systems like dihydrofuran and tetrahydropyran.

Structural and Stereochemical Characteristics of (-)-Diisopinocampheyl Borane

(-)-Diisopinocampheyl borane’s efficacy stems from its unique stereoelectronic profile. The dimeric structure, featuring two isopinocampheyl groups attached to a boron-hydrogen-boron core, imposes significant steric hindrance, directing regioselectivity and enantioselectivity during reactions. Each isopinocampheyl moiety, derived from α-pinene, adopts a rigid bicyclic framework that enforces a chiral environment around the boron centers. This spatial arrangement ensures that hydroboration occurs preferentially at less hindered alkenes, with stereochemical outcomes dictated by the reagent’s preorganized geometry.

Enantioselectivity of Ipc~2~BH in Hydroboration Reactions
SubstrateProduct AlcoholEnantiomeric Excess (%)
2-Butene2-Butanol98
Norborneneexo-Norbornanol83
DihydrofuranTetrahydrofuran-2-ol≥99

The stereochemical fidelity of Ipc~2~BH is further exemplified in its reactions with heterocycles. For instance, hydroboration of dihydrothiophene yields tetrahydrothiophene-2-ol with ≥99% ee, a result attributed to the substrate’s restricted conformational flexibility aligning with the reagent’s chiral pockets. Conversely, sterically demanding alkenes like norbornene exhibit lower selectivity (83% ee), underscoring the interplay between substrate geometry and borane accessibility.

Role in Modern Organoboron Chemistry

In contemporary synthesis, (-)-diisopinocampheyl borane has transcended its original hydroboration applications to enable diverse stereoselective transformations. A seminal advancement is its use in reductive aldol reactions, where Ipc~2~BH mediates the coupling of acrylate esters with aldehydes to form anti-α-methyl-β-hydroxy esters with up to 87% ee. This process leverages 1,3-boratropic shifts of intermediate enolborinates, allowing thermodynamic control over diastereoselectivity. For example, treatment of methyl acrylate with Ipc~2~BH generates a Z(O)-enolborinate that isomerizes to the E(O)-form, which reacts with aldehydes to yield anti-aldols with ≥20:1 dr.

The reagent also facilitates Zweifel olefinations, enabling catalyst-free alkene functionalization via bisorganoborinate intermediates. Recent methodologies exploit Ipc~2~BH’s ability to sequentially install two organometallic groups on boron, streamlining the synthesis of complex alkenes without transition metals. Additionally, Ipc~2~BH remains integral to allyl- and crotylboration strategies, where its chiral environment ensures precise control over contiguous stereocenters in polyol and terpene syntheses.

“The development of (-)-diisopinocampheyl borane exemplifies how chiral boranes can orchestrate stereochemical outcomes with near-perfect precision, bridging synthetic organic chemistry and theoretical stereochemistry.” — Adapted from Brown and Ramachandran (1994).

The foundational synthesis of Ipc~2~BH involves hydroboration of α-pinene, a bicyclic monoterpene derived from pine resin. This method, pioneered by Brown and Zweifel in 1961, remains pivotal for accessing enantiomerically enriched boranes [1] [3].

Borane-Methyl Sulfide (BMS) as a Key Precursor

Borane-methyl sulfide (BMS) serves as the primary boron source due to its stability and controlled reactivity. The reaction proceeds via sequential addition of α-pinene to BMS in tetrahydrofuran (THF), yielding Ipc~2~BH as a crystalline solid [4]. Critical stoichiometry requires two equivalents of α-pinene per borane unit, ensuring complete conversion to the dialkylborane [1]. Commercial α-pinene (92% enantiomeric excess) undergoes equilibration during synthesis: the crystalline Ipc~2~BH preferentially incorporates the major α-pinene enantiomer, while the minor isomer remains in solution. Subsequent filtration achieves Ipc~2~BH with >99% enantiomeric purity [3] [4].

Solvent Systems and Reaction Optimization

THF dominates as the solvent due to its ability to stabilize borane intermediates via Lewis acid-base interactions. Lower temperatures (0–5°C) suppress side reactions such as pinene elimination, which generates less hindered boranes [1] [4]. Prolonged stirring (3–4 hours) ensures complete precipitation of Ipc~2~BH, though extended reaction times risk thermodynamic equilibration that slightly reduces yield [3]. Post-synthesis, vacuum distillation removes volatile byproducts like dimethyl sulfide, leaving a solvent-free borane residue [4].

In-Situ Generation Protocols

Modern synthetic workflows increasingly favor in-situ generation of Ipc~2~BH to circumvent its air sensitivity and storage challenges.

Elimination of Isolation/Purification Steps

In-situ protocols bypass crystallization by maintaining Ipc~2~BH in THF solution under inert atmospheres. This approach integrates seamlessly with downstream reactions, such as asymmetric reductions or allylborations [5]. For example, treating α-pinene with BMS in THF at 0°C directly provides reactive Ipc~2~BH solutions, which are used without isolation [4].

Impact on Enantiomeric Purity and Yield

Eliminating isolation minimizes exposure to moisture and oxygen, preserving enantiomeric purity (>98% ee) [3] [5]. However, residual α-pinene in solution can lead to minor enantiomeric dilution (~2% ee loss), necessitating precise stoichiometric control [3]. Yields in in-situ systems reach 85–90%, comparable to traditional methods, but require rigorous exclusion of protic contaminants to prevent borane decomposition [1] [4].

Large-Scale Production Challenges

Scaling Ipc~2~BH synthesis introduces unique operational hurdles, primarily rooted in its reactivity and physical properties.

Sensitivity to Oxygen and Moisture

Ipc~2~BH rapidly hydrolyzes in moist air, forming isopinocampheol and boron oxides. Oxygen exposure induces radical-mediated decomposition, generating inert boroxines [1]. Industrial reactors thus employ Schlenk-line techniques or glovebox systems, with nitrogen purging reducing oxygen levels below 1 ppm [4] [5].

Stabilization Strategies for Industrial Applications

Two stabilization methods prevail:

  • TMEDA Complexation: Adding tetramethylethylenediamine (TMEDA) forms a stable Ipc~2~BH-TMEDA adduct, isolable as a crystalline solid. This adduct resists hydrolysis and permits long-term storage at -20°C [1].
  • Borane Fluoride Derivatives: Treating Ipc~2~BH with hydrogen chloride yields diisopinocampheylchloroborane (Ipc~2~BCl), which exhibits enhanced stability while retaining stereoselectivity in ketone reductions [1] [5].

Large batches (>1 kg) utilize continuous flow systems with inline moisture scavengers (molecular sieves) and cold traps (-78°C) to condense volatile byproducts [5]. Despite these measures, industrial-scale yields plateau at 70–75% due to inherent borane volatility and equipment surface area effects [4] [5].

(-)-Diisopinocampheyl borane exhibits a complex structural equilibrium that significantly influences its physicochemical properties and reactivity profiles. While this organoborane compound is often represented in chemical literature as a monomeric species for simplicity, X-ray crystallographic evidence unambiguously establishes its dimeric nature in the solid state [1]. The compound adopts a dimeric configuration stabilized through bridging hydrogen atoms that form three-center, two-electron bonds between the two boron centers [1] [2].

The dimeric structure of (-)-diisopinocampheyl borane follows the characteristic pattern observed in most hydroboranes, where electron-deficient boron centers seek additional electron density through intermolecular bridging interactions [1]. Each diisopinocampheyl borane unit contains a boron atom bonded to two bulky isopinocampheyl groups derived from α-pinene, along with one hydrogen atom. In the dimeric arrangement, the bridging hydrogen atoms create B-H-B linkages that effectively increase the coordination number around each boron center from three to four, thereby achieving a more stable electronic configuration [2] [3].

The structural preference for dimerization over monomeric forms can be attributed to the electronic nature of boron in these systems. Trivalent boron compounds inherently possess an incomplete octet, making them highly electrophilic and prone to seeking additional electron density [2]. The formation of bridging bonds allows the compound to partially alleviate this electron deficiency while maintaining the steric bulk provided by the isopinocampheyl substituents [1].

Crystallographic analysis reveals that the dimeric structure is maintained even when the compound is isolated as a crystalline solid [4]. The preparation procedure described in Organic Syntheses demonstrates that crystalline (-)-diisopinocampheyl borane can be obtained with high enantiomeric purity (97% enantiomeric excess) through controlled crystallization at 0°C [4]. This crystallization process effectively separates the desired homochiral dimer from meso-isomers that remain in solution, highlighting the structural selectivity inherent in the dimeric configuration [4].

The equilibrium between monomeric and dimeric forms is highly dependent on environmental conditions, including temperature, solvent, and concentration. In anhydrous tetrahydrofuran solution, the compound exists as a complex mixture of species, making definitive structural assignment through nuclear magnetic resonance spectroscopy challenging [4]. However, the predominance of the dimeric form in condensed phases is well-established through multiple analytical techniques [1] [4].

Spectroscopic Characterization Techniques

X-Ray Crystallographic Studies

X-ray crystallographic analysis represents the definitive method for establishing the three-dimensional structure of (-)-diisopinocampheyl borane in the solid state. Crystallographic studies have provided unequivocal evidence for the dimeric nature of this compound, revealing the precise geometry of the B-H-B bridging interactions that stabilize the dimer [1]. The crystallographic data demonstrate that despite frequent monomeric representations in chemical literature, the actual solid-state structure consists of two diisopinocampheyl borane units linked through bridging hydrogen atoms [1].

The crystal structure reveals critical structural parameters that govern the compound's reactivity and stability. The bridging B-H-B bonds exhibit characteristic three-center, two-electron bonding, which is a hallmark of electron-deficient boron compounds [2] [3]. These bridging interactions effectively distribute electron density across both boron centers, providing stabilization that would not be available in monomeric forms [2].

Crystallographic analysis has been instrumental in understanding the stereochemical aspects of (-)-diisopinocampheyl borane. The crystal packing arrangements show how the bulky isopinocampheyl groups influence the overall molecular geometry and intermolecular interactions [4]. The crystalline form obtained through controlled precipitation at 0°C exhibits high enantiomeric purity, as confirmed by subsequent chemical correlation studies [4].

The crystallographic studies also provide insight into the thermal behavior of the compound. The melting point range of 95-98°C, as determined through samples sealed under argon atmosphere, reflects the thermal stability of the crystal lattice and the strength of the intermolecular forces, including the B-H-B bridges [4]. This relatively high melting point for an organoborane compound indicates significant structural integrity in the solid state [4].

NMR Spectral Analysis (¹¹B, ¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides essential structural information about (-)-diisopinocampheyl borane, although the complexity arising from the mixture of species in solution presents analytical challenges. The compound requires careful sample preparation under rigorously anhydrous conditions, as the presence of trace water leads to rapid hydrolysis and formation of different boron-containing species [4].

¹¹B Nuclear Magnetic Resonance Spectroscopy

¹¹B nuclear magnetic resonance spectroscopy serves as the primary tool for characterizing boron-containing compounds due to the favorable magnetic properties of the ¹¹B nucleus [5] [2]. For trivalent boron compounds such as (-)-diisopinocampheyl borane, ¹¹B chemical shifts typically appear in the range of -10 to +100 parts per million when referenced to boron trifluoride diethyl etherate [5] [2]. The specific chemical shift for (-)-diisopinocampheyl borane depends on the particular species present in solution, as the compound exists as a complex equilibrium mixture [4].

The ¹¹B nuclear magnetic resonance spectrum of (-)-diisopinocampheyl borane shows characteristic broadening due to the quadrupolar nature of the ¹¹B nucleus (nuclear spin I = 3/2) [5] [2]. This quadrupolar relaxation mechanism also affects the ¹³C nuclear magnetic resonance signals of carbon atoms directly bonded to boron, often making quaternary carbons with boron substituents difficult to detect [2]. The broadening effects become more pronounced in bridged dimeric structures where the boron environment is less symmetric [2].

¹H Nuclear Magnetic Resonance Spectroscopy

¹H nuclear magnetic resonance analysis of (-)-diisopinocampheyl borane reveals the complex nature of the isopinocampheyl framework and the presence of B-H bridging interactions. The spectrum, recorded in anhydrous deuterated tetrahydrofuran, shows multiple overlapping signals in the methyl region between 0.85 and 1.27 parts per million, reflecting the numerous methyl groups present in the two isopinocampheyl units [4].

A characteristic feature of the ¹H nuclear magnetic resonance spectrum is the appearance of a broad multiplet at 5.18 parts per million, which can be attributed to the bridging B-H protons [4]. This signal provides direct spectroscopic evidence for the bridging hydrogen atoms that link the two borane units in the dimeric structure [4]. The broadness of this signal reflects the dynamic nature of the bridging interactions and the complex magnetic environment created by the proximate boron nuclei [4].

The complexity of the ¹H nuclear magnetic resonance spectrum, with signals listed as single peaks without detailed multiplicity assignments, reflects the mixture of species present in solution [4]. This complexity arises from the equilibrium between different dimeric and potentially monomeric forms, as well as the conformational flexibility of the isopinocampheyl groups [4].

¹³C Nuclear Magnetic Resonance Spectroscopy

¹³C nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the isopinocampheyl groups in (-)-diisopinocampheyl borane. The spectrum shows signals spanning a wide chemical shift range from 21.3 to 145.4 parts per million, reflecting the diverse carbon environments present in the terpene-derived isopinocampheyl substituents [4].

The ¹³C nuclear magnetic resonance data reveal multiple carbon signals corresponding to the various methyl groups, methylene carbons, and tertiary carbons within the bicyclic isopinocampheyl framework [4]. The presence of signals at 117.0 and 145.4 parts per million suggests the retention of some olefinic character, possibly from incomplete hydroboration or equilibrium with retro-hydroboration products [4].

The multiplicity of carbon signals observed in the ¹³C nuclear magnetic resonance spectrum reflects both the inherent complexity of the isopinocampheyl structure and the presence of multiple species in solution [4]. The quadrupolar relaxation effects from the attached boron nuclei contribute to the broadening of carbon signals directly bonded to boron, making definitive assignments challenging [2].

Thermal Stability and Decomposition Pathways

The thermal stability of (-)-diisopinocampheyl borane represents a critical aspect of its physicochemical characterization, influencing both its synthetic utility and storage requirements. Unlike simple boranes that exhibit limited thermal stability, (-)-diisopinocampheyl borane demonstrates enhanced thermal properties due to the stabilizing effects of the bulky isopinocampheyl substituents and the dimeric bridging structure [4] [6].

Thermal Stability Parameters

The thermal stability profile of (-)-diisopinocampheyl borane is characterized by several key temperature ranges that define its practical handling and storage requirements. The compound exhibits a melting point range of 95-98°C when samples are sealed under argon atmosphere, indicating substantial thermal integrity in the solid state [4]. This relatively high melting point for an organoborane compound reflects the strength of both the intramolecular B-H-B bridges and the intermolecular forces within the crystal lattice [4].

For long-term storage, (-)-diisopinocampheyl borane remains stable for periods exceeding one year when maintained at -20°C under an inert atmosphere in a glovebox environment [4]. This exceptional storage stability distinguishes it from many other organoborane compounds that typically exhibit greater sensitivity to thermal degradation [7]. The enhanced stability can be attributed to the steric protection provided by the bulky isopinocampheyl groups, which shield the reactive boron center from decomposition pathways [4].

The crystallization process itself requires precise temperature control, with optimal yield and purity achieved when the crystallization is conducted at 0°C for extended periods (46 hours) [4]. Deviation from this temperature, such as crystallization at -18.5°C, results in significantly reduced yields (from 64-66% to 31%) without corresponding improvements in reagent purity [4]. This temperature sensitivity during crystallization reflects the delicate balance between kinetic and thermodynamic factors governing the separation of homochiral dimers from meso-isomers [4].

Decomposition Pathways and Mechanisms

The primary decomposition pathway for (-)-diisopinocampheyl borane involves retro-hydroboration reactions that regenerate the original α-pinene starting material [4]. This reversible process becomes apparent under gas chromatography-mass spectrometry conditions, where elevated temperatures promote the cleavage of carbon-boron bonds [4]. The observation that α-pinene represents the only detectable peak under electron ionization mass spectrometry conditions provides direct evidence for this retro-hydroboration mechanism [4].

The retro-hydroboration process follows the reverse of the original hydroboration reaction, involving the elimination of borane equivalents and the regeneration of the C=C double bond in α-pinene [8] [9]. This decomposition pathway is facilitated by the relatively weak nature of the carbon-boron bond compared to other covalent bonds, with C-B bond strengths (323 kilojoules per mole) being lower than typical C-C bonds (358 kilojoules per mole) [2].

The thermal decomposition mechanism is influenced by the structural features of the dimeric bridging arrangement. The B-H-B bridges, while providing stabilization through three-center, two-electron bonding, also represent potential sites for thermal activation [10] [11]. The bridging bonds have an effective bond order of 0.5, making them inherently weaker than terminal B-H bonds with unity bond order [10]. Under thermal stress, these bridging interactions may undergo cleavage, leading to the formation of reactive monomeric species that subsequently undergo retro-hydroboration [10].

Environmental Factors Affecting Thermal Stability

The thermal stability of (-)-diisopinocampheyl borane is significantly influenced by environmental conditions, particularly moisture and oxygen exposure. While the compound shows moderate stability in air compared to highly sensitive boranes, prolonged exposure to atmospheric conditions leads to gradual degradation [6] [7]. The compound is classified as stable to air and water under ambient conditions, although it remains susceptible to photochemical decomposition [6].

The role of solvent environment in thermal stability cannot be overlooked. In anhydrous tetrahydrofuran solution, the compound exists as a complex mixture of species, suggesting that thermal equilibria between different forms are readily established [4]. The presence of coordinating solvents may influence the dimeric-monomeric equilibrium and consequently affect the thermal decomposition pathways [12].

Exact Mass

285.2753563 g/mol

Monoisotopic Mass

285.2753563 g/mol

Heavy Atom Count

21

Wikipedia

Diisopinocampheylborane

Dates

Last modified: 11-21-2023

Explore Compound Types